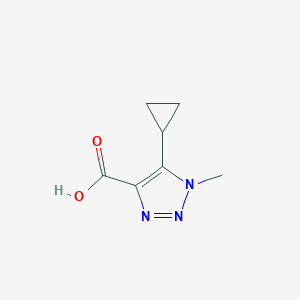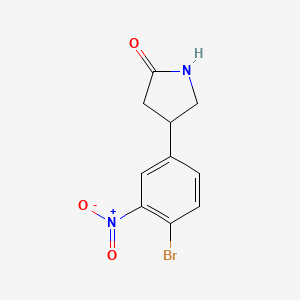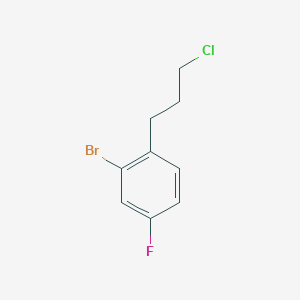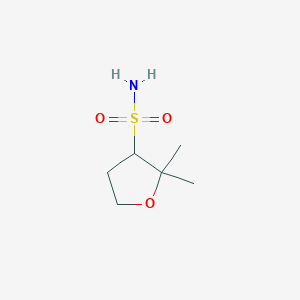
5-cyclopropyl-1-methyl-1H-1,2,3-triazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-cyclopropyl-1-methyl-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclopropyl-1-methyl-1H-1,2,3-triazole-4-carboxylic acid typically involves a two-step process. The first step is the Dimroth reaction, where organic azides react with β-ketoesters to form 1H-1,2,3-triazole-4-carboxylic acids. The second step involves the amidation of the resulting acids .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
化学反应分析
Types of Reactions
5-cyclopropyl-1-methyl-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the triazole ring or the carboxylic acid group.
Substitution: Substitution reactions can occur at the nitrogen atoms or the carbon atoms in the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole derivatives with modified functional groups.
科学研究应用
5-cyclopropyl-1-methyl-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs, particularly for its potential anticancer and antimicrobial properties.
Biology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Materials Science: It is explored for its potential use in the synthesis of new materials with unique properties.
作用机制
The mechanism of action of 5-cyclopropyl-1-methyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation in cancer cells or antimicrobial activity .
相似化合物的比较
Similar Compounds
4-cyclopropyl-4,5-dihydro-1H-1,2,3-triazole: This compound has a similar triazole ring structure but differs in its substitution pattern.
Methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate: Another triazole derivative with different substituents, used in various chemical applications.
Uniqueness
5-cyclopropyl-1-methyl-1H-1,2,3-triazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopropyl and methyl groups contribute to its stability and reactivity, making it a valuable compound for research and development.
属性
分子式 |
C7H9N3O2 |
|---|---|
分子量 |
167.17 g/mol |
IUPAC 名称 |
5-cyclopropyl-1-methyltriazole-4-carboxylic acid |
InChI |
InChI=1S/C7H9N3O2/c1-10-6(4-2-3-4)5(7(11)12)8-9-10/h4H,2-3H2,1H3,(H,11,12) |
InChI 键 |
JZKMZYNLEUJZGL-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=C(N=N1)C(=O)O)C2CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[3-(Aminomethyl)phenyl]-3-cyclopropylurea](/img/structure/B13179555.png)

![2-{[(2R)-2-[(2R)-3,4-dihydroxy-5-oxo-2,5-dihydrofuran-2-yl]-2-hydroxyethyl]sulfanyl}acetonitrile](/img/structure/B13179565.png)
![7-Cyclopropyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B13179567.png)






![4-Amino-2-{7-oxabicyclo[2.2.1]heptan-2-yl}butan-2-ol](/img/structure/B13179603.png)


